Benzoquinoneacetic acid

Description

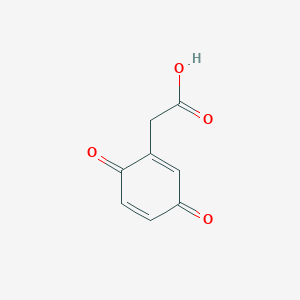

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPRJRLALQKSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145486 | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzoquinoneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10275-07-7 | |

| Record name | Benzoquinoneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10275-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoquinoneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSJ9Q3U9WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzoquinoneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation and Biochemical Intermediacy of Benzoquinoneacetic Acid

Oxidative Conversion of Homogentisic Acid to Benzoquinoneacetic Acid

The transformation of homogentisic acid to this compound is a spontaneous oxidative process that can also be enzymatically mediated. This conversion is a central aspect of the metabolic fate of homogentisic acid, particularly when its normal enzymatic degradation is impaired.

Chemical Mechanisms Underlying Homogentisic Acid Oxidation

The oxidation of homogentisic acid to this compound is fundamentally a redox reaction. Chemically, homogentisic acid is a hydroquinone (B1673460) derivative, which makes it susceptible to oxidation. The process involves a two-proton, two-electron reaction that converts the hydroquinone ring of homogentisic acid into a quinone structure, resulting in the formation of this compound nih.gov. This autoxidation process can be influenced by the presence of atmospheric oxygen and is accelerated in alkaline conditions nih.gov.

Influence of pH and Environmental Factors on Oxidation Kinetics and Efficiency

The rate and efficiency of the conversion of homogentisic acid to this compound are significantly influenced by environmental factors, most notably pH and temperature. The oxidation process is markedly faster in alkaline solutions compared to acidic or neutral conditions nih.gov. Electrochemical studies have demonstrated that aqueous solutions of homogentisic acid are stable at a pH below 8 nih.gov. However, at a physiological pH and above, the rate of autoxidation increases nih.gov. This pH-dependent nature is critical in biological systems, as localized changes in pH can modulate the rate of this compound formation.

Temperature also plays a crucial role, with higher temperatures generally increasing the rate of oxidation, consistent with principles of chemical kinetics nih.gov. The autoxidation rate is also dependent on the concentration of homogentisic acid and the presence of oxygen nih.gov.

| Factor | Influence on Homogentisic Acid Oxidation | Research Findings |

| pH | The rate of oxidation increases significantly in alkaline conditions (pH > 8). | Aqueous solutions of homogentisic acid are stable at pH < 8, with the oxidation rate accelerating at physiological pH and above nih.govnih.gov. |

| Temperature | Higher temperatures increase the rate of the oxidation reaction. | The autoxidation of homogentisic acid is temperature-dependent nih.gov. |

| Oxygen | The presence of molecular oxygen is a key requirement for the autoxidation process. | The rate of homogentisic acid autoxidation is dependent on oxygen concentration nih.gov. |

| Concentration | The rate of oxidation is proportional to the concentration of homogentisic acid. | The autoxidation rate is directly proportional to the homogentisic acid concentration nih.gov. |

Identification and Characterization of Radical Species as Reaction Intermediates

The oxidation of homogentisic acid involves the formation of radical intermediates. The autoxidation process has been shown to generate reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) nih.gov. Furthermore, in the presence of transition metal ions like iron, the generation of the highly reactive hydroxyl radical (•OH) can be stimulated nih.gov.

Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique in identifying and characterizing these transient radical species. EPR studies have directly detected the formation of radical intermediates during the alkalinisation of homogentisic acid solutions, a condition that promotes its oxidation nih.gov. The detection of these radicals provides direct evidence for a free-radical mechanism in the conversion to this compound.

| Radical Species | Method of Detection/Characterization | Significance |

| Superoxide (O₂⁻) | In vitro autoxidation assays at physiological pH. | A primary reactive oxygen species generated during the autoxidation of homogentisic acid nih.gov. |

| Hydrogen Peroxide (H₂O₂) | In vitro autoxidation assays at physiological pH. | A product of the autoxidation process that can contribute to oxidative stress nih.gov. |

| Hydroxyl Radical (•OH) | Estimated by salicylate hydroxylation in the presence of Fe³⁺-EDTA. | A highly reactive radical that can be formed in the presence of iron and contributes to cellular damage nih.gov. |

| Radical Intermediates | Electron Paramagnetic Resonance (EPR) spectroscopy. | EPR provides direct evidence for the formation of radical species during the oxidation of homogentisic acid, confirming a free-radical pathway nih.gov. |

Enzymatic Modulators of Homogentisic Acid to this compound Pathway

While the oxidation of homogentisic acid can occur spontaneously, its rate and specificity are significantly influenced by various enzymes. Deficiencies in the primary enzyme responsible for its breakdown lead to its accumulation and subsequent non-enzymatic oxidation, while other enzymes can actively catalyze its conversion to this compound.

Role of Homogentisate (B1232598) 1,2-Dioxygenase Deficiency in Precursor Accumulation

In the normal metabolic pathway of tyrosine, the enzyme homogentisate 1,2-dioxygenase (HGD) is responsible for the breakdown of homogentisic acid frontiersin.org. A deficiency in this enzyme, due to genetic mutations, leads to a rare metabolic disorder called alkaptonuria. In individuals with alkaptonuria, homogentisic acid accumulates in the body, leading to its excretion in the urine and deposition in connective tissues frontiersin.org. This accumulation provides a high concentration of the precursor, homogentisic acid, which then undergoes spontaneous oxidation to form this compound and subsequent polymerization into a dark pigment.

Investigations into Enzyme-Catalyzed Oxidation Processes (e.g., laccase, peroxidase, tyrosinase)

Several oxidative enzymes have been investigated for their ability to catalyze the conversion of homogentisic acid to this compound. These enzymes can significantly accelerate the oxidation process compared to spontaneous autoxidation.

Laccase: Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds. The laccase-catalyzed oxidation of homogentisic acid proceeds via the formation of radical intermediates, which then undergo further reactions to form polymers mdpi.comnih.gov. The mechanism involves a single-electron transfer from the homogentisic acid to the laccase enzyme nih.gov.

Peroxidase: Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a variety of substrates in the presence of hydrogen peroxide nih.govstemed.site. HRP can utilize homogentisic acid as a substrate, catalyzing its oxidation. The general mechanism for peroxidases involves the formation of a higher oxidation state of the enzyme's heme cofactor, which then oxidizes the substrate through a series of one-electron transfer steps.

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin production. It has been proposed that tyrosinase could also be involved in the oxidation of homogentisic acid to its quinone derivative, particularly in the context of the pigmentation seen in alkaptonuria nih.govnih.gov. Tyrosinase catalyzes the oxidation of phenols to quinones, and its activity on homogentisic acid would be consistent with its known substrate specificity.

| Enzyme | Catalytic Action on Homogentisic Acid |

| Laccase | Catalyzes the one-electron oxidation of homogentisic acid, leading to the formation of radical intermediates and subsequent polymerization mdpi.comnih.gov. |

| Peroxidase (e.g., Horseradish Peroxidase) | Utilizes hydrogen peroxide to oxidize homogentisic acid nih.govstemed.site. |

| Tyrosinase | Proposed to catalyze the oxidation of homogentisic acid to this compound, contributing to pigment formation nih.govnih.gov. |

Interactions with Quinone-Reducing Enzyme Systems (e.g., Azoreductases, NAD(P)H Quinone Oxidoreductases)

This compound, like other benzoquinones, is a substrate for various quinone-reducing enzyme systems. These enzymes play a crucial role in the detoxification and metabolism of quinones by reducing them to less reactive hydroquinones. The primary enzyme families involved in this process are the NAD(P)H quinone oxidoreductases and azoreductases.

NAD(P)H Quinone Oxidoreductases (NQOs):

Azoreductases:

Azoreductases are flavoenzymes that are known for their ability to reduce azo compounds. d-nb.infonih.gov However, these enzymes also exhibit significant activity towards quinone substrates. d-nb.infonih.gov The reduction of quinones by azoreductases is also a two-electron transfer process, utilizing FMN as a cofactor and NADH or NADPH as an electron donor. nih.gov The broad substrate specificity of some azoreductases suggests they play a role in the metabolism of a variety of quinone compounds, which would likely include this compound. d-nb.infonih.gov Studies have shown that azoreductases can have up to a hundred-fold greater activity against quinones compared to azo dyes, indicating that quinone reduction may be a primary physiological function for some of these enzymes. nih.gov

S-Glutathionyl-hydroquinone Reductases:

In addition to direct enzymatic reduction, benzoquinones can undergo a spontaneous reaction with glutathione (B108866) (GSH) to form S-glutathionyl-hydroquinone adducts. nih.govresearchgate.netnih.gov These conjugates are then substrates for a class of enzymes known as S-glutathionyl-hydroquinone reductases (GS-HQRs), which reduce the hydroquinone moiety. nih.govresearchgate.netnih.gov This pathway represents another important mechanism for the cellular processing of benzoquinones. The apparent kinetic parameters for GS-HQRs indicate a preference for hydrophobic and bulky substrates. nih.govresearchgate.net

While detailed research findings and specific kinetic parameters for the interaction of this compound with these enzyme systems are not extensively documented, the established reactivity of these enzymes with other benzoquinones provides a strong basis for their role in the metabolism of this compound. The tables below present representative kinetic data for the reduction of other quinone compounds by these enzyme systems to illustrate their catalytic efficiencies.

Interactive Data Table 1: Representative Kinetic Parameters of NQO1 for Various Quinones

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) |

| Menadione | 2.5 | 15.0 | 1.0 x 107 |

| Duroquinone | 15.0 | 12.0 | 1.3 x 106 |

| 1,4-Benzoquinone (B44022) | 200 | 50.0 | 4.2 x 105 |

Note: This data is representative for NQO1 with common quinone substrates and is intended for illustrative purposes, as specific data for this compound is not available.

Interactive Data Table 2: Representative Substrate Specificity of Bacterial Azoreductases

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Pseudomonas aeruginosa | 1,4-Benzoquinone | 150 | 25.0 |

| Escherichia coli | Menadione | 10.0 | 30.0 |

| Bacillus subtilis | Anthraquinone | 50.0 | 15.0 |

Note: This table provides examples of azoreductase activity with different quinone substrates to demonstrate their general reactivity. Specific kinetic data for this compound is not available in the cited literature.

Reaction Mechanisms and Chemical Transformations Involving Benzoquinoneacetic Acid

Polymerization Dynamics of Benzoquinoneacetic Acid

This compound (BQA) is a reactive intermediate molecule derived from the oxidation of homogentisic acid (HGA). nih.govnih.gov Its polymerization is a key process in the formation of complex, melanin-like biopolymers. This process is notably influenced by environmental conditions such as pH, with alkaline environments accelerating the reaction. nih.gov

The polymerization of BQA leads to the formation of a dark, nitrogen-free pigment known as ochronotic pigment. nih.govnih.gov This process is central to the pathophysiology of alkaptonuria, a genetic disorder where the accumulation of HGA leads to its oxidation to BQA and subsequent polymerization in connective tissues. nih.gov The resulting biopolymer is a type of pyomelanin, analogous to the eumelanin (B1172464) formed from the polymerization of dopaquinone (B1195961) in the tyrosine metabolic pathway. nih.govnih.gov

The formation of this pigment involves the linking of aromatic units through both carbon-carbon (C–C) and carbon-oxygen (C–O) bonds. nih.gov Studies have shown that the initial color change observed in solutions containing HGA is not due to the final polymer, but rather the formation of the BQA quinone intermediary, highlighting BQA's role as the pivotal precursor to the pigment. nih.gov This polymerization process occurs systemically in collagenous tissues, leading to a darkening and stiffening of the tissue over time. nih.govnih.gov

The formation of the insoluble ochronotic pigment from soluble BQA monomers is understood to occur through a process of nucleation and growth. researchgate.net While the precise molecular pathway is complex and characteristic of amorphous polymer formation, key stages can be inferred from experimental observations.

The process begins with the initiation phase , where the oxidation of HGA generates the reactive BQA intermediate. The generation of radical species and other reactive oxygen species during the autoxidation of HGA is thought to be a critical step. researchgate.netnih.gov These highly reactive molecules can be considered the primary building blocks for polymerization.

The nucleation phase follows, involving the self-assembly or aggregation of these reactive BQA monomers or their initial oligomers into small, thermodynamically stable nuclei. researchgate.net This aggregation is a crucial step, transitioning from soluble precursors to the beginning of an insoluble phase. The broad signals observed in NMR spectroscopy of the final pigment are characteristic of high molecular weight polymers and/or the aggregation of oligomers, which supports this model of assembly and growth. researchgate.net

Finally, the growth phase involves the progressive addition of more BQA monomers to the existing nuclei, leading to the formation of the high molecular weight, insoluble biopolymer. researchgate.net This growth continues as long as a supply of the BQA precursor is available, leading to the gradual accumulation of the pigment in tissues.

This compound Interactions with Biological Macromolecules

BQA's high reactivity, a consequence of its electrophilic nature, facilitates its interaction and covalent binding to various biological macromolecules. These interactions are fundamental to its biological effects, particularly in the context of protein modification.

This compound, like other benzoquinones, is a potent electrophile that readily reacts with nucleophiles. researchgate.net Thiol groups (-SH), present in biomolecules such as the amino acid cysteine and the antioxidant glutathione (B108866), are particularly strong nucleophiles and preferred targets for BQA. researchgate.net

The primary mechanism for this covalent binding is a Michael addition (or 1,4-conjugate addition). researchgate.net In this reaction, the nucleophilic sulfur atom of the thiol group attacks one of the electron-deficient carbons of the quinone ring, leading to the formation of a stable carbon-sulfur bond. This reaction can proceed sequentially, with a single benzoquinone molecule reacting with multiple thiol-containing molecules. Studies on 1,4-benzoquinone (B44022) have shown the formation of mono-, di-, tri-, and even tetra-glutathionyl adducts. researchgate.net

| Biomolecule | Reactive Group | Reaction Mechanism | Key Outcome |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Michael Addition | Formation of stable C-S covalent adducts on proteins. |

| Glutathione (GSH) | Sulfhydryl (-SH) | Michael Addition | Cellular detoxification; formation of multiple GSH adducts. |

When a small molecule like BQA covalently binds to a larger protein, it acts as a hapten. The modified protein can then be recognized by the immune system as a foreign antigen, potentially triggering an allergic or autoimmune response. This process is known as protein haptenation . researchgate.net

The dominant pathway for BQA-induced protein haptenation is through its electrophilic reaction with nucleophilic amino acid residues on the protein surface. researchgate.net While several amino acids can be targets, the sulfhydryl group of cysteine is the most reactive, making it a primary site for haptenation. researchgate.net For instance, the Cys34 residue of Human Serum Albumin has been identified as a preferential target for benzoquinone binding. researchgate.net This covalent binding is typically irreversible. researchgate.net

Electrophilic Reactivity and Nucleophilic Addition Mechanisms

The chemical behavior of this compound is dominated by the electrophilic character of its quinone ring. An electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair in order to bond to a nucleophile. The carbonyl groups and conjugated double bonds in the BQA ring withdraw electron density, making the ring carbons electron-deficient and thus highly susceptible to attack by nucleophiles (electron-rich species). researchgate.net

The principal reaction mechanism is nucleophilic addition . researchgate.net As previously discussed, the Michael-type addition is a key example, where a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. The reactivity of benzoquinones in these reactions can be significantly influenced by other substituents on the ring. Electron-withdrawing groups tend to increase the electrophilicity and thus the reactivity of the quinone, whereas electron-donating groups decrease it. nih.gov

Furthermore, these addition reactions can be catalyzed by acids. researchgate.net An acidic environment can protonate one of the carbonyl oxygens, which further increases the positive charge on the ring carbons, making the molecule an even stronger electrophile and facilitating the nucleophilic attack. researchgate.net

| Chemical Character | Primary Reaction | Common Nucleophiles | Influencing Factors |

|---|---|---|---|

| Electrophilic | Nucleophilic Addition (Michael-type) | Thiols (Cysteine, Glutathione), Amines | pH (Acid catalysis), Ring Substituents |

Spectroscopic and Advanced Analytical Methodologies in Benzoquinoneacetic Acid Research

Structural Elucidation and Reaction Monitoring via Spectroscopy

Spectroscopic methods are indispensable for probing the electronic and structural properties of BQAA and its derivatives. These techniques provide insights into reaction mechanisms, the formation of intermediates, and the progression of oxidation and polymerization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of molecules. In the context of BQAA research, NMR is paramount for characterizing the covalent adducts that form when BQAA reacts with nucleophiles, such as amino acid residues in peptides or DNA bases. nih.gov The formation of an adduct results in significant changes in the chemical environment of the protons and carbons on both the quinone ring and the reacting molecule, which are observable in ¹H and ¹³C NMR spectra.

By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY experiments), researchers can pinpoint the exact site of adduction. For instance, the reaction of a thiol-containing molecule with the quinone ring would lead to the disappearance of a vinyl proton signal and the appearance of signals corresponding to a substituted, non-aromatic ring system. This level of detail is critical for understanding how BQAA interacts with biological macromolecules.

Table 1: Illustrative ¹H NMR Chemical Shift Changes Upon Adduct Formation This table presents hypothetical data to illustrate the expected changes in proton chemical shifts when BQAA forms a covalent adduct with a generic thiol-containing molecule (R-SH).

| Proton | Benzoquinoneacetic acid (ppm) | Thiol Adduct of BQAA (ppm) | Change in Chemical Shift (ppm) |

|---|---|---|---|

| Ring Proton (Ha) | ~6.8 | ~6.5 | -0.3 |

| Ring Proton (Hb) | ~6.7 | ~4.5 (becomes aliphatic) | -2.2 |

Ultraviolet-Visible (UV-Vis) Spectrometry for Kinetic Studies and Oxidation Progression

Ultraviolet-Visible (UV-Vis) spectrometry is a powerful tool for monitoring reactions that involve a change in chromophores. The benzoquinone moiety of BQAA has a characteristic absorption maximum in the UV-Vis spectrum. conicet.gov.ar When BQAA undergoes reactions such as reduction to its hydroquinone (B1673460) form or covalent modification, this chromophore is altered, leading to a change in the absorption spectrum.

This property is extensively used for kinetic studies. sapub.orgtheijes.comresearchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of reaction can be determined. For example, the progress of the oxidation of hydroquinoneacetic acid to BQAA can be followed by measuring the increase in absorbance at the λmax corresponding to BQAA. This allows for the calculation of reaction rate constants under various conditions (e.g., different pH or temperatures), providing crucial information about the reaction mechanism. researchgate.net

Development and Validation of Analytical Assays for this compound and Related Metabolites

The accurate quantification of this compound (BQA) and its associated metabolites in biological matrices is crucial for understanding its role in various physiological and pathological processes. The development and validation of robust analytical assays are therefore essential for reliable research findings. This section details the methodologies employed in creating and validating such assays, ensuring their specificity, accuracy, and precision.

Analytical techniques for BQA and its metabolites often involve chromatographic separation coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of organic acids in biological samples.

A typical assay development and validation process follows a structured approach to ensure the method is suitable for its intended purpose. This includes establishing the specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the analytical method.

High-Performance Liquid Chromatography (HPLC) Method Development

An HPLC method for the simultaneous analysis of BQA and its related metabolites would likely involve a reversed-phase column, such as a C18 column, to separate the compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good resolution of all analytes. Detection is often performed using a photodiode array (PDA) detector set at a wavelength where BQA and its metabolites exhibit maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of BQA and its acidic metabolites. Silylation is a common derivatization technique for organic acids. The derivatized analytes are then separated on a capillary GC column and detected by a mass spectrometer, which provides high selectivity and sensitivity.

Validation of the Analytical Method

Once an analytical method is developed, it must be validated to demonstrate its reliability. The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity and Range

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of calibration standards of BQA at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1.

Interactive Data Table: Linearity of this compound Analysis by HPLC-PDA

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 758,991 |

| 100.0 | 1,521,034 |

| Linear Regression | y = 15205x + 123 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies. A known amount of BQA is spiked into a blank matrix (e.g., plasma or urine) at different concentration levels (low, medium, and high). The samples are then analyzed, and the percentage recovery is calculated.

Interactive Data Table: Accuracy (Recovery) of this compound in Human Plasma

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5.0 | 4.92 | 98.4 |

| 50.0 | 50.85 | 101.7 |

| 100.0 | 99.50 | 99.5 |

| Mean Recovery (%) | 99.87 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Interactive Data Table: Precision of this compound Analysis

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |

| 5.0 | 2.1 | 3.5 |

| 50.0 | 1.5 | 2.8 |

| 100.0 | 1.2 | 2.1 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Detailed Research Findings

While specific validated assays for this compound are not extensively detailed in the public domain, the principles of analytical method validation are well-established. For instance, a study on a structurally related compound, 2,6-dimethoxy-1,4-benzoquinone, utilized a reversed-phase HPLC method with validation parameters demonstrating good linearity (r² ≥ 0.9999), accuracy (recoveries of 99.5 - 103.6%), and precision (RSD less than 2% for repeatability and 5% for intermediate precision) koreascience.kr. Such findings provide a strong basis for the development of similar high-quality analytical methods for BQA. The application of GC-MS for the quantitative analysis of organic acids in biological samples has also been well-documented, showing excellent analytical recoveries for a wide range of metabolites nih.gov. These established methodologies form the foundation for developing and validating sensitive and reliable assays for this compound and its related metabolites in complex biological matrices.

Computational Chemistry and Theoretical Modeling of Benzoquinoneacetic Acid Systems

Quantum Chemical Investigations of Benzoquinoneacetic Acid Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties and reactivity of this compound. These calculations provide a foundational understanding of its redox behavior and the mechanisms of its chemical transformations.

The redox activity of this compound is a central feature of its chemistry. Quantum chemical calculations can predict the standard reduction potential (E°) for the two-electron, two-proton reduction of the benzoquinone moiety to the corresponding hydroquinone (B1673460). The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set, as well as the model used to simulate the solvent environment.

The redox potential is influenced by the electronic structure of the molecule. The presence of the acetic acid substituent affects the electron density distribution in the quinone ring, thereby modulating its redox potential compared to unsubstituted p-benzoquinone. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. For this compound, the LUMO is localized on the quinone ring, indicating its role as the primary electron acceptor during reduction.

A representative table of theoretically predicted redox potentials for benzoquinone and a substituted derivative, calculated using a DFT approach, is presented below. These values illustrate how substituents can tune the redox properties.

| Compound | Computational Method | Predicted E° (V vs. SHE) in Water |

| p-Benzoquinone | DFT/B3LYP/6-31+G(d,p) with SMD solvent model | 0.71 |

| 2-Methyl-p-benzoquinone | DFT/B3LYP/6-31+G(d,p) with SMD solvent model | 0.65 |

| This compound | DFT/B3LYP/6-31+G(d,p) with SMD solvent model | ~0.73 |

| Note: The value for this compound is an estimation based on the electronic effect of an electron-withdrawing group. |

The electronic structure of this compound is characterized by the delocalized π-system of the quinone ring and the σ-framework of the acetic acid side chain. The electron-withdrawing nature of the carboxylic acid group is expected to slightly increase the redox potential relative to unsubstituted benzoquinone by stabilizing the reduced hydroquinone form through inductive effects.

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. A common reaction for quinones is the Michael addition, where a nucleophile attacks one of the activated carbon atoms of the ring. DFT calculations can be used to map the potential energy surface for such reactions, identifying transition states and intermediates.

For example, the reaction of this compound with a biological nucleophile, such as the thiol group of a cysteine residue, can be modeled. The simulation would typically involve the following steps:

Initial Complex Formation: The reactants, this compound and the nucleophile, approach each other to form a non-covalent complex.

Transition State for Nucleophilic Attack: The nucleophile attacks a carbon atom of the quinone ring, leading to the formation of a transition state. The energy barrier associated with this step determines the reaction rate.

Intermediate Formation: A covalent intermediate is formed.

Tautomerization/Proton Transfer: The intermediate may undergo rearrangement, often involving proton transfers, to yield a more stable product.

Oxidation: The resulting hydroquinone derivative can be oxidized back to a quinone.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed, providing insights into the feasibility and kinetics of the proposed mechanism. These studies are critical for understanding how this compound might interact with and potentially modify biological macromolecules.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules, over time. While quantum chemical calculations provide information on static electronic properties, MD simulations reveal how these properties translate into dynamic interactions.

In an aqueous environment, MD simulations can show how water molecules arrange themselves around this compound, forming hydrogen bonds with the carbonyl groups of the quinone and the carboxylic acid group of the side chain. This solvation shell plays a crucial role in the molecule's reactivity and stability. Simulations of related molecules like acetic acid and benzoquinone in water have provided detailed pictures of their hydration structures and dynamics. For this compound, one would expect a complex and dynamic hydrogen-bonding network with surrounding water molecules.

MD simulations can also be employed to study the binding of this compound to a protein active site. By placing the molecule within the binding pocket of a protein and simulating the system's evolution over nanoseconds to microseconds, one can observe the key interactions that stabilize the complex. These simulations can reveal:

The specific amino acid residues involved in binding.

The role of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The conformational changes in both the ligand and the protein upon binding.

Such simulations provide a molecular-level understanding of the interactions that underpin the biological activity of this compound.

In Silico Approaches for Targeting Biochemical Pathways Involving this compound

This compound is a metabolite derived from the oxidation of homogentisic acid. The accumulation of homogentisic acid is the hallmark of the rare genetic disorder alkaptonuria. nih.govresearchgate.net In this condition, the enzyme homogentisate (B1232598) 1,2-dioxygenase is deficient, leading to high levels of homogentisic acid, which then auto-oxidizes to form this compound and its polymers, causing damage to connective tissues. nih.gov

In silico methods are being used to develop therapeutic strategies for alkaptonuria by targeting the biochemical pathway upstream of homogentisic acid production. A key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the formation of homogentisic acid. By inhibiting HPPD, the production of both homogentisic acid and, consequently, this compound can be reduced.

Computational approaches used in this context include:

Molecular Docking: This technique predicts the preferred orientation of a small molecule (a potential inhibitor) when bound to a protein target (HPPD). Large libraries of compounds can be virtually screened to identify potential drug candidates.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for new molecules with similar features.

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can be used to study the stability of the inhibitor-enzyme complex and to calculate binding free energies, providing a more accurate assessment of a potential drug's efficacy.

These in silico strategies have been instrumental in identifying and optimizing inhibitors of HPPD, offering a promising therapeutic avenue for mitigating the pathological effects associated with the accumulation of this compound in alkaptonuria. nih.govresearchgate.net

Biological and Pathological Implications of Benzoquinoneacetic Acid

Pathogenic Role in Alkaptonuria and Ochronotic Arthropathy

Alkaptonuria is caused by a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase, leading to the accumulation of HGA. The subsequent oxidation of HGA to the highly reactive BQA is the pivotal step in the development of ochronosis, the systemic deposition of a melanin-like pigment in connective tissues, and the ensuing ochronotic arthropathy, a severe form of arthritis. researchgate.netnih.gov

The accumulation of HGA in patients with alkaptonuria leads to its oxidation to benzoquinoneacetic acid. nih.gov This conversion is a critical step in the formation of the characteristic ochronotic pigment. anu.edu.au BQA is a highly reactive compound that undergoes polymerization to form a melanin-like pigment. nih.gov This pigment has a strong affinity for collagenous connective tissues, leading to a bluish-black discoloration known as ochronosis. researchgate.netnih.gov

The precise chemical structure of the ochronotic pigment and the exact molecular mechanisms by which it binds to connective tissues are not yet fully elucidated. nih.gov However, it is understood that the process involves the deposition of these BQA-derived polymers within the collagen matrix of various tissues, particularly cartilage, tendons, and sclera. nih.govnih.gov This deposition is a gradual process that occurs over many years, eventually leading to the significant tissue damage seen in alkaptonuria. nih.gov

The deposition of BQA-derived polymers within the extracellular matrix profoundly affects the integrity and function of collagen, the primary structural protein in connective tissues. The accumulation of this pigment makes the normally resilient collagen stiff and brittle. nih.gov This alteration of the biomechanical properties of cartilage and other connective tissues impairs their ability to withstand mechanical stress, contributing to their progressive degeneration. nih.gov

The process of pigment deposition may be influenced by the state of the extracellular matrix itself. It has been suggested that the age-related loss of protective molecules like proteoglycans and glycosaminoglycans can expose binding sites on collagen fibers, facilitating the binding of HGA and its byproducts like BQA. nih.gov This creates a feedback loop where initial damage may promote further pigment accumulation and accelerated tissue degradation.

Modulatory Effects on Cellular Homeostasis and Oxidative Stress Responses

While direct studies on the specific effects of this compound on cellular homeostasis are limited, the broader class of quinones is well-known for its ability to induce oxidative stress. Quinones are redox-active molecules that can participate in one-electron reduction reactions to form semiquinone radicals. researchgate.net These radicals can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) anion radicals, initiating a cascade of reactive oxygen species (ROS) generation. researchgate.netresearchgate.net

This redox cycling can disrupt cellular homeostasis by overwhelming the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA. It is plausible that the accumulation of BQA in tissues contributes to the pathology of alkaptonuria in part through the generation of ROS and the induction of a state of chronic oxidative stress. This oxidative environment could further contribute to the inflammation and tissue degradation observed in ochronotic arthropathy.

Differential Biological Activity Profiles of this compound and its Precursors

The biological activities of this compound differ significantly from its precursor, homogentisic acid. This is most notably observed in their respective antibacterial properties.

Research has shown that homogentisic acid possesses innate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov However, this antibacterial property is lost upon its conversion to this compound. nih.gov Studies have demonstrated that BQA exhibits no significant antibacterial activity. nih.gov This suggests that the specific chemical structure of HGA is responsible for its antimicrobial effects, and that the oxidation to BQA abrogates this activity.

| Compound | Antibacterial Activity | Reference |

|---|---|---|

| Homogentisic Acid (HGA) | Active against Gram-positive and Gram-negative bacteria | nih.gov |

| This compound (BQA) | No significant activity | nih.gov |

Bio-conjugation and Bio-transformation Processes Relevant to this compound Fate

The high reactivity of this compound as a Michael acceptor makes it prone to react with various nucleophilic biomolecules within the body. This reactivity is central to its biological fate and pathological effects.

One of the primary bioconjugation reactions involving BQA is the formation of covalent adducts with proteins. nih.gov The electrophilic nature of the quinone ring allows it to react with the nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the ε-amino group of lysine. nih.govnih.gov The formation of these protein adducts can alter the structure and function of the modified proteins, contributing to the cellular dysfunction and tissue damage seen in alkaptonuria. nih.gov

Another significant biotransformation pathway for quinones is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases, typically serves as a detoxification mechanism by increasing the water solubility of the compound and facilitating its excretion. nih.gov However, in the case of some quinones, the resulting GSH conjugates can retain or even exhibit enhanced toxicity. nih.gov While specific studies on the glutathione conjugation of BQA are not detailed, it is a probable metabolic pathway given the reactivity of its quinone structure.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Benzoquinoneacetic acid in plant metabolite studies?

- Methodological Answer : this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) coupled with multivariate correlation analysis. For example, in rice metabolomics, LC-MS profiles are analyzed against quality parameters (e.g., amylose content, taste values) to identify significant correlations. Data normalization, peak alignment, and statistical tools like Pearson’s correlation coefficient are critical for validating metabolite interactions .

Q. How is this compound structurally characterized in complex biological matrices?

- Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are used to resolve its molecular structure. Fragmentation patterns in MS/MS and chemical shift data from NMR (e.g., δ-values for quinone and acetic acid moieties) help differentiate it from isomers. Cross-validation with synthetic standards is essential for confirmation .

Advanced Research Questions

Q. How do contradictory correlations of this compound with rice quality parameters inform experimental design?

- Methodological Answer : this compound may show opposing correlations (e.g., positive with taste value but negative with hardness). To address this, researchers should employ stratified sampling across diverse rice cultivars and environmental conditions. Mixed-effects models can isolate genotype-environment interactions, while pathway enrichment analysis (e.g., KEGG) identifies metabolic networks where this compound acts as a hub metabolite .

Q. What isotopic tracing strategies elucidate this compound’s role in microbial biosynthesis?

- Methodological Answer : Stable isotope labeling (e.g., ¹³C-tyrosine and ³⁴S-methionine) tracks carbon and sulfur incorporation into this compound. In Burkholderia cenocepacia, MS/MS fragment analysis confirms isotopic shifts (e.g., +7.024 m/z for ¹³C incorporation), linking it to tyrosine-derived pathways. Time-resolved labeling experiments further distinguish precursor-product relationships .

Q. How can crystallographic data resolve ambiguities in this compound’s reactivity under varying pH conditions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at different pH levels reveals protonation states of the quinone and carboxyl groups. Density functional theory (DFT) calculations predict redox potentials, while kinetic studies (e.g., stopped-flow spectroscopy) measure electron-transfer rates. Combining these methods clarifies its role in redox-dependent biological systems .

Data Analysis and Interpretation

Q. What statistical approaches validate this compound as a biomarker in multi-omics datasets?

- Methodological Answer : Orthogonal partial least squares-discriminant analysis (OPLS-DA) prioritizes this compound in metabolomics datasets. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Integration with transcriptomics (e.g., co-expression networks) identifies regulatory genes, enhancing mechanistic insights .

Q. How do conflicting results about this compound’s stability in aqueous solutions guide protocol optimization?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with UPLC-UV monitoring quantify degradation products. pH-rate profiling distinguishes acid-catalyzed vs. oxidative degradation. Adding radical scavengers (e.g., ascorbic acid) in buffers improves reproducibility in long-term experiments .

Experimental Design Considerations

Q. What controls are necessary to confirm this compound’s specificity in enzyme inhibition assays?

- Methodological Answer : Include competitive inhibitors (e.g., structural analogs like 1,4-benzoquinone) and knockout microbial strains lacking target enzymes (e.g., dioxygenases). Surface plasmon resonance (SPR) validates binding affinity, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.